(2S)-2-(2,6-Difluorophenyl)pyrrolidine
Description
Properties
Molecular Formula |
C10H11F2N |
|---|---|
Molecular Weight |
183.2 g/mol |
IUPAC Name |
(2S)-2-(2,6-difluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11F2N/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2/t9-/m0/s1 |
InChI Key |
APJIUSMTBHARPY-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=C(C=CC=C2F)F |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC=C2F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key Compounds for Comparison:
(R)-2-(2,5-Difluorophenyl)pyrrolidine Fluorine Positions: 2,5 on the phenyl ring. Stereochemistry: R-configuration at C2. Application: Intermediate in synthesizing (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide, a TRK inhibitor for cancer therapy .
[(1S,2S)-2-(2,4-Difluorophenyl)-1,3-dimethyl-butyl] (2S)-2-[(3-hydroxy-4-methoxy-pyridine-2-carbonyl)amino]propanoate Fluorine Positions: 2,4 on the phenyl ring. Backbone: Butyl ester with a pyridine-carbonyl group. Application: Complex III Qi site inhibitor (fungicidal/insecticidal activity) . Key Difference: The 2,4-difluoro substitution and ester linkage introduce distinct electronic and steric effects, favoring interactions with mitochondrial Complex III over pyrrolidine-based targets.
6,6'-Dimethyl-2,2'-Dipyridyl
- Structure : Bipyridine with methyl groups at 6,6' positions.
- Application : Ligand in coordination chemistry; unrelated to pyrrolidine derivatives .
- Key Difference : Aromatic nitrogen-rich system vs. saturated pyrrolidine, leading to divergent reactivity and applications.
Mechanistic Insights:
- Fluorine Positioning :
- 2,6-Difluoro substitution creates a para-disposed fluorine arrangement, enhancing symmetry and possibly improving binding to planar active sites.
- 2,5-Difluoro substitution (as in the TRK inhibitor) introduces meta-fluorine placement, favoring interactions with hydrophobic pockets in kinase domains .
- Stereochemistry :
- The S-configuration in the target compound may optimize hydrogen-bonding or steric fit compared to R-configuration derivatives.
Preparation Methods
General Synthetic Approaches
The synthesis of (2S)-2-(2,6-difluorophenyl)pyrrolidine typically involves the construction of the pyrrolidine ring bearing the 2,6-difluorophenyl substituent at the 2-position with control over stereochemistry. The main strategies include:
- Chiral reduction of intermediates derived from pyrrolidone derivatives
- Asymmetric catalytic reactions such as asymmetric Henry reactions and nitro-Michael–lactolization sequences
- Use of chiral auxiliaries or chiral catalysts to induce enantioselectivity
Stepwise Preparation Method Based on Pyrrolidone and Grignard Reagents
A detailed and industrially viable method for synthesizing the closely related R-enantiomer of 2-(2,5-difluorophenyl)pyrrolidine has been documented, which can be adapted for the 2,6-difluoro analogue with similar conditions. This method involves four key steps:
| Step | Reaction | Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of tert-butyl pyrrolidone formate | React pyrrolidone with di-tert-butyl carbonate in polar/non-polar solvent with base at -20 to 40 °C for 1–10 h | tert-butyl pyrrolidone formate intermediate |
| 2 | Grignard reaction with 2,6-difluorobromobenzene | React tert-butyl pyrrolidone formate with Grignard reagent of 2,6-difluorobromobenzene in organic solvent at -30 to 50 °C for 3–12 h | 2-(2,6-difluorophenyl)-2-hydroxypyrrole-1-tert-butyl formate |
| 3 | Acid-catalyzed dehydration and deprotection | Treat intermediate with acid in organic solvent at 0–100 °C for 1–10 h | 5-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrrole |
| 4 | Chiral reduction | Reduce with chiral acid and ammonia borane complex at 20–80 °C for 8–48 h | This compound with high enantioselectivity |
- Polar solvents: acetonitrile, tetrahydrofuran, DMF, acetone, dioxane
- Non-polar solvents: benzene, toluene, dichloromethane, chloroform
- Organic solvents for Grignard and reduction steps: THF, diethyl ether, methyl tert-butyl ether, diisopropyl ether
- Chiral acids used for reduction: D-mandelic acid, D-tartaric acid, D-malic acid, or R-chiral phosphonic acids
This method is noted for its simplicity, mild reaction conditions, cost-effectiveness, and suitability for industrial scale production with high enantioselectivity.
Asymmetric Henry Reaction and Nitro-Michael–Lactolization–Dehydration Sequence
An alternative approach to synthesize chiral pyrrolidine derivatives related to DPP-4 inhibitors involves an asymmetric Henry reaction followed by a one-pot nitro-Michael–lactolization–dehydration process. Although this method targets a tetrahydropyranol intermediate, the principles are applicable to pyrrolidine synthesis with appropriate modifications.
Key features:
- Use of 2,6-difluorobenzaldehyde as substrate
- Catalysis by copper(II) acetate combined with chiral diamine ligands to achieve high enantioselectivity (up to 88% ee)
- Reaction conditions: ethanol solvent, DABCO base, mild temperatures
- Subsequent tandem reactions afford cyclic intermediates that can be converted to chiral pyrrolidines
This method avoids precious metals and protecting groups, making it sustainable and scalable.
Catalytic and Purification Details
- Catalysts: Pd-based catalysts (e.g., Pd2(dba)3) and ligands such as xantphos are used in arylation steps when applicable.
- Bases: t-BuONa and other strong bases facilitate coupling reactions.
- Purification: Products are typically purified by silica gel chromatography or preparative HPLC to achieve high purity.
- pH adjustments: Extraction and purification steps often involve pH adjustments with saturated sodium bicarbonate or hydrochloric acid solutions to isolate the desired product cleanly.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Enantioselectivity | Scale Suitability | Notes |
|---|---|---|---|---|---|---|
| Pyrrolidone + Grignard + Chiral reduction | Pyrrolidone, 2,6-difluorobromobenzene | Di-tert-butyl carbonate, chiral acid, ammonia borane | Mild temps, 4 steps, 1–48 h reactions | High (up to >90% ee) | Industrial scale | Mild, cost-effective, versatile solvents |
| Asymmetric Henry + Nitro-Michael–Lactolization | 2,6-difluorobenzaldehyde, nitromethane | Cu(OAc)2, chiral diamine ligands | Ethanol solvent, mild base, mild temp | Up to 88% ee | Laboratory to pilot scale | Protecting-group free, sustainable |
| Pd-catalyzed coupling | Substituted pyridin-2-amine, aryl halides | Pd2(dba)3, xantphos, t-BuONa | 110 °C, 12 h, inert atmosphere | Not specified | Laboratory scale | Requires purification by prep-HPLC |
Research Findings and Practical Considerations
- The pyrrolidone-based method with Grignard reagents and chiral reduction is currently favored for industrial synthesis due to its simplicity, mild conditions, and cost efficiency.
- The asymmetric Henry reaction approach offers a precious-metal-free alternative with good stereocontrol, valuable for pharmaceutical intermediate synthesis.
- Control of reaction parameters such as temperature, solvent choice, and molar ratios is critical to maximize yield and enantiomeric excess.
- Purification strategies including silica gel chromatography and preparative HPLC are essential to isolate the desired enantiomer with high purity.
- The use of chiral acids in the reduction step is a key factor in achieving high enantioselectivity.
Q & A
Q. What are the key synthetic routes for (2S)-2-(2,6-Difluorophenyl)pyrrolidine, and how do reaction conditions impact yield and purity?
The synthesis typically involves coupling a difluorophenyl group with a pyrrolidine precursor. A novel method ( ) uses a multi-step process:
- Step 1 : Preparation of 1-chloropyrrolidine via chlorination under mild conditions (0–5°C) to avoid side reactions.
- Step 2 : Reaction with 2,6-difluorophenyl Grignard reagent, optimized at 50–60°C for regioselectivity.
- Key parameters : Lower temperatures reduce byproducts, while excess reagent improves yield (~85% purity). Alternative routes ( ) use direct alkylation but face challenges in stereochemical control.
Table 1 : Comparison of Synthetic Methods
| Method | Temperature Range | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Grignard Coupling | 50–60°C | 78–85 | 85–90 | |
| Direct Alkylation | 80–100°C | 65–70 | 70–75 |
Q. How is the stereochemical configuration of this compound validated?
Chiral HPLC or polarimetry is employed to confirm the (2S) configuration. For example, reports a specific optical rotation ([α]D²⁵ = +12.5°) for the (R)-enantiomer hydrochloride salt, while the (S)-form shows distinct chromatographic retention times. X-ray crystallography ( ) resolves the spatial arrangement of fluorine substituents, confirming the 2,6-difluoro substitution pattern .
Q. What analytical techniques are critical for characterizing this compound?
- NMR : ¹⁹F NMR distinguishes between 2,6- and 2,5-difluoro isomers (e.g., δ −110 to −115 ppm for 2,6-F₂ vs. −105 ppm for 2,5-F₂) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 183.2 for C₁₀H₁₁F₂N) .
- FT-IR : Absorptions at 1250–1300 cm⁻¹ (C-F stretch) and 3400 cm⁻¹ (N-H stretch) validate functional groups .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis, and what are the implications for pharmacological activity?
Enantiomeric excess (ee) is achieved via chiral catalysts or resolution. highlights the use of (R)-BINAP ligands in asymmetric hydrogenation, achieving >95% ee. Impure enantiomers may exhibit divergent bioactivity; for example, (2S)-enantiomers show higher binding affinity to CNS targets (e.g., σ receptors) compared to (2R)-forms .
Q. What computational methods predict the reactivity and stability of this compound in drug design?
Density Functional Theory (DFT) calculations assess steric and electronic effects. The 2,6-difluoro substitution reduces steric hindrance compared to 3,5-substituted analogs, enhancing binding to flat hydrophobic pockets. Molecular dynamics simulations ( ) predict improved metabolic stability due to fluorine’s electron-withdrawing effects .
Q. How do structural modifications (e.g., fluorination patterns) influence biological activity?
Table 2 : Bioactivity of Fluorinated Pyrrolidine Derivatives
The 2,6-difluoro configuration enhances σ₁ receptor affinity due to optimal dipole alignment and reduced steric clashes .
Q. What strategies resolve contradictions in reported synthetic yields and purities?
Discrepancies arise from solvent choice (e.g., chlorobenzene vs. THF) and catalyst loading. achieves 85% yield using chlorobenzene at 140°C, while reports lower yields (65–70%) in THF due to incomplete alkylation. Cross-validation via kinetic studies (e.g., monitoring by HPLC) identifies optimal conditions .
Q. How is this compound applied in developing photovoltaics or agrochemicals?
In photovoltaics ( ), this compound derivatives act as electron transporters in fullerene-based cells, improving power conversion efficiency (PCE) by 8–10% via enhanced charge mobility. In agrochemicals ( ), it serves as a precursor for Qi site inhibitors (e.g., fenpicoxamid analogs), disrupting fungal respiration .
Methodological Guidance
- For Synthesis Optimization : Use Design of Experiments (DoE) to test temperature, solvent, and catalyst ratios.
- For Data Contradictions : Compare analytical protocols (e.g., column chromatography vs. recrystallization in vs. 8).
- For Biological Testing : Prioritize assays (e.g., radioligand binding for CNS targets) validated in and .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
